Estradiol

Description

This compound is a naturally occurring hormone circulating endogenously in females. It is commercially available in several hormone therapy products for managing conditions associated with reduced estrogen, such as vulvovaginal atrophy and hot flashes. Some available forms of this compound include oral tablets, injections, vaginal rings, transdermal patches, sprays, gels, and creams. When used for oral or IM administration, this compound is commonly synthesized as a pro-drug ester (such as [DB13952], [DB13953], [DB13954], [DB13955], and [DB13956]). Because it has a low oral bioavailability on its own, this compound is commonly formulated with an ester side-chain. [DB00977] (EE) is a synthetic form of this compound commonly used as the estrogenic component of most combination oral contraceptive pills (OCPs). Ethinyl this compound is different from this compound due to its higher biovailability and increased resistance to metabolism, rendering it more suitable for oral administration.

This compound is an Estrogen. The mechanism of action of this compound is as an Estrogen Receptor Agonist.

This compound has been reported in Locusta migratoria, Dalbergia sissoo, and other organisms with data available.

Therapeutic this compound is a synthetic form of this compound, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females, that may be used as hormone replacement therapy. Typically esterified, this compound derivatives are formulated for oral, intravaginal, transdermal, or parenteral administration. As the primary, most potent estrogen hormone produced by the ovaries, this compound binds to and activates specific nuclear receptors. This compound exhibits mild anabolic and metabolic properties, and increases blood coagulability. It may play a role in immune and inflammatory processes.

This compound is the most potent form of the naturally occurring steroid sex hormone in humans, produced by ovary, placenta, testis, and in small amount by adrenal cortex. This compound binds to a specific intracellular estrogen receptor located in female organs, breasts, hypothalamus and pituitary. The receptor-ligand complex promotes gene expression necessary for the maintenance of fertility and secondary sexual characteristics in females. In addition, this compound exhibits mild anabolic and metabolic properties, and increases blood coagulability. This compound, the principal intracellular human estrogen, is substantially more active at the cellular level than its metabolites, estrone and estriol.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1975 and has 13 approved and 39 investigational indications. This drug has a black box warning from the FDA.

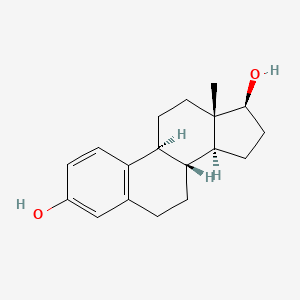

Generally refers to the 17-beta-isomer of this compound, an aromatized C18 steroid with hydroxyl group at 3-beta- and 17-beta-position. This compound-17-beta is the most potent form of mammalian estrogenic steroids. In humans, it is produced primarily by the cyclic ovaries and the placenta. It is also produced by the adipose tissue of men and postmenopausal women. The 17-alpha-isomer of this compound binds weakly to estrogen receptors (receptors, estrogen) and exhibits little estrogenic activity in estrogen-responsive tissues. Various isomers can be synthesized.

The 17-beta-isomer of this compound, an aromatized C18 steroid with hydroxyl group at 3-beta- and 17-beta-position. This compound-17-beta is the most potent form of mammalian estrogenic steroids.

See also: Estrone (related); Equilin (related); this compound Valerate (active moiety of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-ZBRFXRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Record name | estradiol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Estradiol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020573 | |

| Record name | 17beta-Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White powder. | |

| Record name | Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRADIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/837 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

445.9±45.0 | |

| Record name | Estradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Very soluble in acetone, ethanol, dioxane, Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils., In water, 3.90 mg/L at 27 °C, 0.0036 mg/mL | |

| Record name | Estradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/ | |

| Record name | ESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder. Prisms from 80% alcohol, White or slightly yellow, small crystals or crystalline powder | |

CAS No. |

17916-67-5, 50-28-2 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, (±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17916-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | estradiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17beta-Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TI98Z838E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRADIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/837 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

178.5 °C, 178-179 °C | |

| Record name | Estradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRADIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/837 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide to Estradiol Signaling Pathways in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) (E2), the primary estrogen, is a critical modulator of neuronal function, extending far beyond its classical role in reproductive biology. In the central nervous system, this compound influences neuronal development, synaptic plasticity, cognitive function, and neuroprotection. Its dysregulation is implicated in various neurological and psychiatric conditions. This compound exerts its pleiotropic effects through a complex network of signaling pathways, broadly categorized as genomic and non-genomic. This technical guide provides a comprehensive overview of these pathways in neuronal cells, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades.

Core this compound Signaling Pathways in Neuronal Cells

This compound's actions in neurons are primarily mediated by three key receptors: Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), and the G protein-coupled estrogen receptor 1 (GPER1). These receptors are strategically located within the neuron—in the nucleus, cytoplasm, and at the plasma membrane—allowing for a diverse and temporally regulated response to this compound.

The Classical Genomic Pathway: Nuclear-Initiated Signaling

The traditional and well-established mechanism of this compound action is the genomic pathway, which involves the regulation of gene expression.[1] This pathway is mediated by nuclear ERα and ERβ, which function as ligand-activated transcription factors.[1]

Mechanism:

-

Ligand Binding: Lipophilic this compound readily crosses the neuronal membrane and binds to ERα or ERβ located in the cytoplasm or nucleus.[1]

-

Conformational Change and Dimerization: Upon binding, the receptor undergoes a conformational change, dissociates from chaperone proteins, and forms homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[2][3]

-

Nuclear Translocation and DNA Binding: The this compound-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[1][4][5]

-

Transcriptional Regulation: The receptor complex then recruits co-activators or co-repressors to the promoter, modulating the transcription of target genes. This process typically occurs over hours to days.[6]

This pathway leads to long-term changes in neuronal structure and function by altering the synthesis of proteins involved in neurotransmission, synaptic plasticity, and cell survival.

Non-Genomic Pathways: Rapid, Membrane-Initiated Signaling

In addition to the slower genomic effects, this compound can elicit rapid responses in neurons within seconds to minutes.[6][7] These non-genomic actions are initiated by this compound binding to a population of ERα, ERβ, and GPER1 located at the plasma membrane.[7][8][9] These membrane-associated receptors are often localized in caveolae, which act as signaling scaffolds.[9]

Key Non-Genomic Pathways:

-

Activation of Kinase Cascades: Membrane-initiated signaling frequently involves the rapid activation of protein kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[5][10] These kinases can then phosphorylate a variety of downstream targets, including transcription factors, thereby providing a mechanism for crosstalk between non-genomic and genomic pathways.[11]

-

Modulation of Ion Channels and Calcium Mobilization: this compound can rapidly modulate the activity of various ion channels, leading to changes in neuronal excitability. Furthermore, activation of membrane receptors, particularly through G protein-coupled mechanisms, can trigger the release of intracellular calcium stores.[7][8]

-

Interaction with other Receptors: A key feature of membrane estrogen receptor signaling is its interaction with other receptor systems, most notably metabotropic glutamate (B1630785) receptors (mGluRs).[7][8] this compound can transactivate mGluRs, leading to the activation of their downstream signaling cascades, even in the absence of glutamate.[8] This interaction is crucial for many of this compound's rapid effects on synaptic plasticity and behavior.[7][8]

GPER1 Signaling

GPER1, a seven-transmembrane G protein-coupled receptor, mediates a distinct set of rapid this compound signaling events.[10] Upon activation by this compound, GPER1 can couple to Gs to increase cAMP levels or to Gi/o to activate the PI3K and Src kinase pathways.[9][10] In neurons, GPER1 activation is generally associated with pro-survival pathways, including the activation of PI3K/Akt and ERK, and the upregulation of anti-apoptotic proteins like Bcl-2.[10][12]

Quantitative Data in this compound Signaling

The following tables summarize key quantitative parameters of this compound signaling in neuronal cells, providing a basis for experimental design and data interpretation.

| Parameter | Receptor | Ligand | Value | Cell/Tissue Type | Citation |

| Binding Affinity (Kd) | ERα | 17β-Estradiol | ~0.2 nM | Neuronal Cells | [13] |

| ERβ | 17β-Estradiol | ~1 nM | Neuronal Cells | [13] | |

| ERβ | 17β-Estradiol | Low Affinity (with 18 aa insert) | Brain Tissue | [14] | |

| ER (general) | [3H]-Estradiol | 0.05 - 0.1 nM | Rat Uterine Cytosol | [15] | |

| EC50 | ERα | 17β-Estradiol | ~3,000 pM (agonist) | Reporter Assay | [16] |

| ERβ | 17β-Estradiol | ~12 pM (agonist) | Reporter Assay | [16] | |

| Membrane ERs | 17β-Estradiol | 151 pM (for Ca2+ response) | Hypothalamic Astrocytes | [8] |

| Signaling Event | Treatment | Time to Peak/Significant Change | Cell/Tissue Type | Citation |

| ERK Phosphorylation | 17β-Estradiol | 5-15 minutes (onset), 1 hour (peak) | Cerebral Cortical Explants | [11] |

| 17β-Estradiol | 15 minutes | Hippocampal Slices | [17] | |

| CREB Phosphorylation | 17β-Estradiol | 15 minutes | GnRH Neurons | [18] |

| 17β-Estradiol | 30 minutes | AVPV Neurons | [10] | |

| 17β-Estradiol | 1 hour (onset), sustained for 24 hours | Primary Hippocampal Cells | [7] | |

| Intracellular Ca2+ Rise | 17β-Estradiol | Within minutes | Hippocampal Neurons | [19] |

| Gene | Treatment | Fold Change | Cell/Tissue Type | Citation |

| ERα | 100 nM 17β-Estradiol | -60% | GN11 Cells | [20] |

| ERβ | 100 nM 17β-Estradiol | -40% | GN11 Cells | [20] |

| ERβ | 100 nM 17β-Estradiol | -43% | GT1-7 Cells | [20] |

| Various Genes | 17β-Estradiol | >1.1 fold (88 genes) | Mouse Cerebral Cortex | [1] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathways in Neuronal Cells

Caption: Overview of genomic and non-genomic this compound signaling pathways in a neuron.

Experimental Workflow for a Reporter Gene Assay

Caption: Workflow for assessing estrogenic activity using a luciferase reporter gene assay.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptors

Objective: To determine the binding affinity (Kd) and concentration (Bmax) of estrogen receptors in neuronal tissue or cell lysates, and to assess the relative binding affinities of test compounds (IC50).

Materials:

-

Neuronal tissue (e.g., hippocampus, hypothalamus) or cultured neuronal cells

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail, pH 7.4

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Radioligand: [3H]-17β-Estradiol

-

Non-specific binding control: High concentration of unlabeled 17β-Estradiol (e.g., 100-fold excess)

-

Test compounds

-

Scintillation fluid

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

96-well filter plates and vacuum manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize neuronal tissue or cell pellets in 20 volumes of ice-cold Lysis Buffer.

-

Centrifuge at 1,000 x g for 3 minutes to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh Lysis Buffer and repeating the centrifugation.

-

Resuspend the final pellet in Assay Buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Saturation Binding Assay (to determine Kd and Bmax):

-

In a 96-well plate, add a fixed amount of membrane protein (e.g., 50-100 µg) to each well.

-

Add increasing concentrations of [3H]-Estradiol (e.g., 0.03 - 3.0 nM).

-

For each concentration, prepare parallel wells containing a high concentration of unlabeled this compound to determine non-specific binding.

-

Bring the final volume of each well to 250 µL with Assay Buffer.

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

-

Competitive Binding Assay (to determine IC50):

-

To each well, add a fixed amount of membrane protein and a fixed concentration of [3H]-Estradiol (typically at or near the Kd value).

-

Add increasing concentrations of the unlabeled test compound.

-

Include wells for total binding (no competitor) and non-specific binding.

-

Incubate as described above.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Saturation Assay: Plot specific binding (total - non-specific) against the concentration of [3H]-Estradiol. Analyze the data using non-linear regression to determine Kd and Bmax (Scatchard plot analysis can also be used).

-

Competition Assay: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.

-

Western Blot Analysis of ERK Phosphorylation

Objective: To quantify the levels of phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 in neuronal cells following this compound treatment.

Materials:

-

Cultured neuronal cells

-

Serum-free or charcoal-stripped serum medium

-

17β-Estradiol and vehicle control (e.g., DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (BCA or Bradford)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

Stripping buffer (optional)

Procedure:

-

Cell Culture and Treatment:

-

Plate neuronal cells and allow them to adhere.

-

To reduce basal ERK phosphorylation, serum-starve the cells for 9-12 hours.

-

Treat cells with various concentrations of this compound or vehicle for different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

After treatment, place plates on ice and wash cells with ice-cold PBS.

-

Lyse cells with ice-cold RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed with an antibody against total ERK.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

For each sample, calculate the ratio of p-ERK to total ERK.

-

Luciferase Reporter Gene Assay

Objective: To measure the transcriptional activity of estrogen receptors in response to this compound or other potential estrogenic compounds.

Materials:

-

Neuronal cell line (e.g., MCF-7, HEK293, or a neuronal line like SH-SY5Y)

-

Cell culture medium with charcoal-stripped FBS

-

Reporter plasmid: containing multiple EREs upstream of a luciferase gene (e.g., pERE-Luc)

-

Control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency

-

Transfection reagent

-

This compound and test compounds

-

Passive lysis buffer

-

Luciferase assay substrate (and Stop & Glo reagent for dual-luciferase assay)

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the ERE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or test compounds. Include a vehicle control.

-

-

Incubation and Lysis:

-

Incubate the cells for an additional 24-48 hours.

-

Remove the medium, wash with PBS, and lyse the cells with passive lysis buffer.

-

-

Luminescence Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase assay reagent to each well and immediately measure the firefly luciferase activity.

-

If using a dual-luciferase system, add the Stop & Glo reagent to quench the firefly signal and activate the Renilla luciferase, then measure the Renilla activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity for each treatment compared to the vehicle control.

-

Plot the fold induction against the log concentration of the compound to generate a dose-response curve and determine the EC50.

-

Conclusion

The this compound signaling pathway in neuronal cells is a multifaceted system involving both slow genomic and rapid non-genomic mechanisms. Understanding the interplay between nuclear and membrane-initiated signaling, the specific roles of ERα, ERβ, and GPER1, and the quantitative aspects of these pathways is crucial for elucidating the role of this compound in brain function and for the development of novel therapeutics targeting estrogen-sensitive neurological disorders. The experimental protocols provided herein offer a robust framework for investigating these complex signaling networks.

References

- 1. 17β-Estradiol Modulates Gene Expression in the Female Mouse Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Estrogen induces phosphorylation of cyclic AMP response element binding (pCREB) in primary hippocampal cells in a time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Membrane Estrogen Receptors Stimulate Intracellular Calcium Release and Progesterone Synthesis in Hypothalamic Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 10. Hormonal Regulation of CREB Phosphorylation in the Anteroventral Periventricular Nucleus | Journal of Neuroscience [jneurosci.org]

- 11. Estrogen-Induced Activation of Mitogen-Activated Protein Kinase in Cerebral Cortical Explants: Convergence of Estrogen and Neurotrophin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Membrane this compound signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estrogen Receptor Beta in the Brain: From Form to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. This compound-induced phosphorylation of ERK1/2 in explants of the mouse cerebral cortex: the roles of heat shock protein 90 (Hsp90) and MEK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Estrogen Regulates Protein Synthesis and Actin Polymerization in Hippocampal Neurons through Different Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Membrane Estrogen Receptors Mediate Calcium Signaling and MAP Kinase Activation in Individual Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Estrogen Regulation of Gene Expression in GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Estradiol Action on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435), the primary estrogenic hormone, plays a pivotal role in a vast array of physiological processes, including development, reproduction, and homeostasis. Its influence extends to the intricate regulation of gene expression, a mechanism fundamental to its biological effects. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates gene transcription, focusing on the classical and non-classical signaling pathways. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways involved.

Signaling Pathways of this compound-Mediated Gene Regulation

This compound exerts its effects on gene expression through two primary pathways: the classical genomic pathway and the non-classical pathway. These pathways are not mutually exclusive and can exhibit crosstalk, leading to a complex and highly regulated cellular response.

The Classical (Genomic) Pathway: Direct Transcriptional Activation

The classical pathway involves the direct interaction of this compound with its nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which act as ligand-activated transcription factors.[1][2]

The key steps of the classical pathway are as follows:

-

Ligand Binding: this compound, being a lipophilic molecule, diffuses across the cell membrane and binds to ERα or ERβ located in the cytoplasm or nucleus.[1]

-

Conformational Change and Dimerization: Upon ligand binding, the estrogen receptor undergoes a conformational change, leading to its dimerization (homodimers of ERα or ERβ, or heterodimers of ERα-ERβ).[1][2]

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus if it was not already there.[1]

-

DNA Binding: Within the nucleus, the dimerized receptor binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter or enhancer regions of target genes.[1][2]

-

Recruitment of Co-regulators and Transcriptional Activation: The DNA-bound receptor complex recruits a cascade of co-activator proteins. This multiprotein complex then interacts with the general transcription machinery to initiate or enhance the transcription of target genes.

The Non-Classical Pathways: ERE-Independent and Membrane-Initiated Signaling

This compound can also regulate gene expression through mechanisms that do not involve direct binding of the ER to EREs. These non-classical pathways broaden the scope of this compound's regulatory influence.

In this pathway, the this compound-ER complex does not bind directly to DNA. Instead, it interacts with other transcription factors, such as AP-1 or Sp-1, that are already bound to their respective response elements on the DNA.[3] This "tethering" of the ER to other DNA-bound transcription factors can either enhance or repress the transcription of the target gene.

A fraction of estrogen receptors, including a G-protein coupled estrogen receptor (GPER), are located at the plasma membrane.[4] Binding of this compound to these membrane-associated receptors initiates rapid, non-genomic signaling cascades within the cytoplasm. These cascades often involve the activation of protein kinases, such as mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K). These activated kinases can then phosphorylate and modulate the activity of various downstream transcription factors, ultimately leading to changes in gene expression. This pathway provides a mechanism for rapid cellular responses to this compound.[4]

Epigenetic Regulation by this compound

This compound can also modulate gene expression through epigenetic modifications, which are heritable changes in gene function that do not involve alterations to the underlying DNA sequence. These modifications include DNA methylation and histone modifications.

-

DNA Methylation: this compound has been shown to influence the methylation of CpG islands in the promoter regions of genes.[5] Depending on the cellular context and the specific gene, this can lead to either gene activation or repression.

-

Histone Modification: this compound can induce post-translational modifications of histone proteins, such as acetylation and methylation.[5] These modifications can alter chromatin structure, making the DNA more or less accessible to transcription factors and the transcriptional machinery, thereby influencing gene expression.

Quantitative Data on this compound-Regulated Gene Expression

The treatment of estrogen-responsive cells with this compound leads to significant changes in the expression of a large number of genes. The following tables summarize the quantitative data from microarray and RT-qPCR analyses, highlighting some of the most consistently up- and down-regulated genes in the MCF-7 human breast cancer cell line, a widely used model for studying estrogen action.

Table 1: Genes Up-regulated by this compound in MCF-7 Cells

| Gene Symbol | Gene Name | Fold Change (Microarray) | Fold Change (RT-qPCR) | Function |

| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | ~5.0 - 15.0 | ~10.0 - 20.0 | Estrogen-induced growth regulator |

| PGR | Progesterone Receptor | ~3.0 - 8.0 | ~5.0 - 10.0 | Nuclear receptor, key in reproductive tissue |

| TFF1 (pS2) | Trefoil Factor 1 | ~4.0 - 10.0 | ~8.0 - 15.0 | Stabilizes the mucus layer, prognostic marker |

| CCND1 | Cyclin D1 | ~2.0 - 4.0 | ~2.5 - 5.0 | Cell cycle regulator |

| MYC | MYC Proto-Oncogene | ~1.5 - 3.0 | ~2.0 - 4.0 | Transcription factor, regulates cell growth |

Note: Fold change values are approximate and can vary depending on the experimental conditions (e.g., duration of treatment, this compound concentration).

Table 2: Genes Down-regulated by this compound in MCF-7 Cells

| Gene Symbol | Gene Name | Fold Change (Microarray) | Fold Change (RT-qPCR) | Function |

| IL1R1 | Interleukin 1 Receptor Type 1 | ~0.3 - 0.6 | ~0.4 - 0.7 | Cytokine receptor involved in inflammation |

| CASP1 | Caspase 1 | ~0.4 - 0.7 | ~0.5 - 0.8 | Inflammatory caspase |

| SERPINA3 | Serpin Family A Member 3 | ~0.2 - 0.5 | ~0.3 - 0.6 | Protease inhibitor |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | ~0.5 - 0.8 | ~0.6 - 0.9 | Cell cycle inhibitor |

| ID2 | Inhibitor Of DNA Binding 2 | ~0.4 - 0.7 | ~0.5 - 0.8 | Transcriptional regulator, inhibits differentiation |

Note: Fold change values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for three key experiments used to investigate the mechanism of action of this compound on gene expression.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Estrogen Receptor Binding Site Analysis

ChIP-Seq is a powerful technique used to identify the genome-wide binding sites of a protein of interest, in this case, the estrogen receptor.[6][7][8]

Protocol Overview:

-

Cell Culture and Treatment: Culture estrogen-responsive cells (e.g., MCF-7) in estrogen-depleted medium, followed by treatment with this compound or a vehicle control.

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the estrogen receptor (ERα or ERβ). The antibody will bind to the ER, and magnetic beads coupled to a secondary antibody are used to pull down the antibody-ER-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of the genome that are enriched for ER binding.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

RT-qPCR is a highly sensitive and specific method for quantifying the expression levels of target genes in response to this compound treatment.[3][9][10]

Protocol Overview:

-

Cell Culture and Treatment: Culture cells and treat with this compound as described for ChIP-Seq.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

-

Reverse Transcription (RT): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. The reaction includes gene-specific primers for the target gene(s) and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan) to monitor the amplification of the PCR product in real-time.

-

Data Analysis: Analyze the real-time fluorescence data to determine the relative expression of the target gene(s) in the this compound-treated samples compared to the control samples, after normalizing to the expression of the housekeeping gene.

Luciferase Reporter Assay for Estrogen Response Element (ERE) Activity

The luciferase reporter assay is a common method to measure the transcriptional activity of an ERE in response to this compound.[11][12][13][14][15]

Protocol Overview:

-

Plasmid Construction: Construct a reporter plasmid containing multiple copies of an ERE upstream of a minimal promoter that drives the expression of a reporter gene, typically firefly luciferase. A second plasmid expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or an estrogen-responsive cell line) and transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

This compound Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and specific substrates for each enzyme.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in the this compound-treated cells to that in the control cells to determine the fold-induction of ERE-mediated transcription.

Conclusion

The mechanism of action of this compound on gene expression is a multifaceted process involving a combination of classical genomic, non-classical, and epigenetic pathways. Understanding these intricate mechanisms is crucial for elucidating the physiological and pathological roles of estrogens and for the development of novel therapeutic strategies targeting estrogen signaling. This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in their ongoing efforts to unravel the complexities of this compound action.

References

- 1. Identification of estrogen-regulated genes by microarray analysis of the uterus of immature rats exposed to endocrine disrupting chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound (E2) concentration shapes the chromatin binding landscape of estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microarray analysis of perinatal-estrogen-induced changes in gene expression related to brain sexual differentiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]

- 7. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]

- 8. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative RT-PCR analysis of estrogen receptor gene expression in laser microdissected prostate cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]

The Orchestrator of Cellular Programming: An In-depth Technical Guide to Estradiol's Role in Epigenetic Modifications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435), a primary estrogenic hormone, plays a pivotal role in a vast array of physiological and pathological processes, extending far beyond its classical endocrine functions. Its influence on gene expression is intricately linked to its ability to modulate the epigenetic landscape. This technical guide provides a comprehensive overview of the core mechanisms by which this compound mediates epigenetic modifications, including DNA methylation, histone alterations, and the regulation of non-coding RNAs. We delve into the detailed molecular pathways, present quantitative data from key studies, and provide explicit experimental protocols for investigating these phenomena. This document is intended to serve as a critical resource for researchers and drug development professionals seeking to understand and target the epigenetic actions of this compound.

Introduction: this compound's Epigenetic Reach

Epigenetics refers to heritable changes in gene function that do not involve alterations to the underlying DNA sequence. These modifications are crucial for cell differentiation, development, and response to environmental stimuli. The major epigenetic mechanisms include DNA methylation, post-translational modifications of histone proteins, and regulation by non-coding RNAs.[1] The steroid hormone 17β-estradiol (E2) is a key regulator of gene transcription, and its effects are not limited to the classical genomic pathway involving the binding of the estrogen receptor (ER) to estrogen response elements (EREs) in gene promoters.[2][3] Emerging evidence robustly demonstrates that E2 is a potent modulator of the epigenetic machinery, thereby influencing a wide range of biological processes from memory formation and embryonic development to carcinogenesis.[1][4]

This guide will explore the multifaceted role of this compound in shaping the epigenome, providing a technical foundation for researchers in the field.

This compound and DNA Methylation: A Dynamic Interplay

DNA methylation, the addition of a methyl group to the 5' position of cytosine, typically within CpG dinucleotides, is a fundamental epigenetic mark associated with gene silencing when it occurs in promoter regions.[4] this compound exerts a complex and bidirectional influence on DNA methylation patterns.

Mechanisms of this compound-Induced DNA Methylation and Demethylation

The liganded estrogen receptor (ERα) can recruit a cast of enzymatic players to orchestrate changes in DNA methylation.

-

Methylation: ERα can recruit DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. Specifically, ERα has been shown to be involved in the upregulation of DNMT1 and DNMT3b.[5] The recruitment of co-repressor complexes, including histone deacetylases (HDACs) and the Polycomb Repressive Complex 2 (PRC2) component, EZH2, can precede and facilitate DNA methylation at specific gene loci.[6][7] EZH2, a histone methyltransferase, catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive mark that can be recognized by DNMTs, leading to subsequent DNA methylation and gene silencing.[7]

-

Demethylation: this compound can also promote DNA demethylation, leading to gene activation. This can occur through both passive and active mechanisms.

-

Passive Demethylation: Liganded ERα can inhibit the expression of DNMT1, the maintenance methyltransferase.[6] During DNA replication, this leads to a dilution of methylation marks on the newly synthesized strand, resulting in passive demethylation.

-

Active Demethylation: ERα can form complexes with enzymes of the Ten-Eleven Translocation (TET) family, which are responsible for oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), the first step in active DNA demethylation.[6]

-

Quantitative Data on this compound-Induced DNA Methylation Changes

The following table summarizes findings from a study investigating the effects of this compound on DNA methylation in rat hippocampus, highlighting the age-dependent effects of E2 treatment.

| Age Group | Treatment | Total Differentially Methylated CpG Sites | Hypomethylated CpG Sites | Hypermethylated CpG Sites | Reference |

| Young | This compound | 10,270 | 5,135 | 5,135 | [8] |

| Middle-Aged | This compound | 10,913 | 5,456 | 5,457 | [8] |

| Aged | This compound | 13,486 | 6,743 | 6,743 | [8] |

Histone Modifications: The this compound-Regulated Chromatin Architecture

Histone proteins, the core components of nucleosomes, are subject to a variety of post-translational modifications, including acetylation and methylation, which alter chromatin structure and accessibility for transcription.

This compound's Influence on Histone Acetylation and Methylation

This compound treatment can lead to significant changes in histone marks, particularly those associated with active gene transcription.

-

Histone Acetylation: this compound has been shown to globally increase histone acetylation in ER-positive breast cancer cells.[9] This is achieved not by increasing the rate of histone acetylation, but by reducing the rate of histone deacetylation.[9] The liganded ERα can recruit histone acetyltransferases (HATs), such as p300/CBP, to target gene promoters, leading to a more open chromatin state and transcriptional activation. Conversely, ERα can also recruit histone deacetylases (HDACs) to repress gene expression.[10] In middle-aged female mice, this compound has been found to decrease the levels of HDAC2 and HDAC3 in the hippocampus, which are known negative regulators of memory.[11]

-

Histone Methylation: this compound influences histone methylation in a site-specific and context-dependent manner.

-

H3K4 Trimethylation (H3K4me3): This mark is associated with active gene promoters. Studies in human endometrial stromal cells have shown that decidualization, a process involving this compound, leads to an increase in H3K4me3 signals at numerous genomic regions.[12]

-

H3K27 Acetylation (H3K27ac): This mark is found at active enhancers and promoters. Similar to H3K4me3, decidualization in endometrial stromal cells is associated with increased H3K27ac signals.[12]

-

H3K27 Trimethylation (H3K27me3): As mentioned earlier, the recruitment of EZH2 by ERα can lead to an increase in this repressive mark, contributing to gene silencing.[7]

-

Quantitative Data on this compound-Induced Histone Modification Changes

The table below summarizes the changes in histone modification signals in human endometrial stromal cells following decidualization induced by this compound and medroxyprogesterone (B1676146) acetate.

| Histone Mark | Change | Number of Regions | Number of Adjacent Genes | Reference |

| H3K27ac | Increased | 3,705 | 2,488 | [12] |

| H3K27ac | Decreased | 42 | 34 | [12] |

| H3K4me3 | Increased | 945 | 733 | [12] |

| H3K4me3 | Decreased | 109 | 90 | [12] |

This compound's Regulatory Network of Non-Coding RNAs

Non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), have emerged as critical regulators of gene expression. This compound can profoundly influence the expression of these ncRNAs, which in turn modulate various cellular processes.

This compound-Regulated miRNAs and lncRNAs

-

miRNAs: These small (∼22 nucleotide) RNAs typically repress gene expression by binding to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs). This compound has been shown to regulate the expression of numerous miRNAs. For example, in MCF-7 breast cancer cells, this compound downregulates the expression of miR-21, a known oncomiR, leading to increased expression of its target genes, such as the tumor suppressor PDCD4.[13]

-

lncRNAs: These are ncRNAs longer than 200 nucleotides that can regulate gene expression through diverse mechanisms, including acting as scaffolds for protein complexes, sequestering miRNAs, and modulating chromatin structure. Several lncRNAs are under the transcriptional control of this compound. For instance, the expression of H19 and HOX Transcript Antisense RNA (HOTAIR) is regulated in an estrogen-dependent manner.[14][15] The lncRNA DSCAM-AS1 is a strongly estrogen-responsive lncRNA in breast cancer and is upregulated by estrogens.[16]

Quantitative Data on this compound-Regulated Non-Coding RNAs

The following table provides examples of this compound-regulated lncRNAs and their observed effects.

| lncRNA | Regulation by this compound | Effect | Cell/Tissue Context | Reference |

| H19 | Upregulated | Promotes cell proliferation and invasion | Ectopic endometrial stromal cells | [14] |

| HOTAIR | Upregulated | Associated with increased cell proliferation and invasion | ER-positive breast cancer cells | [17] |

| DSCAM-AS1 | Upregulated | Positively associated with high tumor grade and metastasis | Luminal breast cancer | [16] |

| MIAT | Upregulated | Overexpressed in ERα+ breast cancer tissues | Breast cancer | [15] |

| NCALD | Upregulated | Promotes luminal breast cancer proliferation | Luminal breast cancer | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the epigenetic effects of this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for ERα

This protocol is adapted for studying ERα binding in MCF-7 breast cancer cells.[1][2][19]

Protocol Steps:

-

Cell Culture and Treatment: Culture MCF-7 cells in phenol (B47542) red-free medium with charcoal-stripped serum for at least 3 days to deplete endogenous hormones. Treat cells with 10 nM 17β-estradiol or vehicle control for 45-60 minutes.[2]

-

Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 30 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.[1]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of approximately 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for ERα. Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of ERα enrichment.

Whole-Genome Bisulfite Sequencing (WGBS)

This protocol provides a general workflow for analyzing genome-wide DNA methylation changes in response to this compound.[20][21][22][23]

Protocol Steps:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from this compound-treated and control cells.

-

DNA Fragmentation: Shear the genomic DNA to the desired fragment size (e.g., 200-400 bp) using sonication or enzymatic methods.

-

Library Preparation: Ligate methylated sequencing adapters to the fragmented DNA. This is crucial as it protects the adapter sequences from bisulfite conversion.

-

Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Library Amplification: Amplify the bisulfite-converted DNA using PCR to generate a sufficient amount of library for sequencing.

-

Sequencing: Perform high-throughput sequencing of the amplified library.

-

Data Analysis: Align the sequencing reads to a reference genome, taking into account the C-to-T conversion. Determine the methylation status of each cytosine and identify differentially methylated regions between this compound-treated and control samples.

miRNA Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is for the quantification of specific miRNA expression levels in response to this compound treatment.[24][25][26][27]

Protocol Steps:

-

Total RNA Isolation: Isolate total RNA, including the small RNA fraction, from this compound-treated and control cells.

-

Reverse Transcription (RT): Perform reverse transcription of the miRNA of interest. Due to the short length of miRNAs, a stem-loop RT primer specific to the 3' end of the target miRNA is typically used to generate a longer cDNA template.

-

Quantitative PCR (qPCR): Perform qPCR using a forward primer specific to the miRNA sequence and a universal reverse primer that binds to the stem-loop primer sequence. Use a fluorescent dye (e.g., SYBR Green) or a probe-based system for detection.

-

Data Analysis: Normalize the expression of the target miRNA to a suitable endogenous control (e.g., a small nuclear RNA). Calculate the relative expression changes using the ΔΔCt method.

Conclusion and Future Directions

This compound is a master regulator of the epigenome, wielding a profound influence on DNA methylation, histone modifications, and the expression of non-coding RNAs. The intricate interplay between this compound signaling and epigenetic machinery is fundamental to a multitude of physiological processes and is frequently dysregulated in diseases such as breast cancer. The methodologies outlined in this guide provide a robust framework for dissecting these complex regulatory networks.

Future research should focus on elucidating the cell-type-specific and context-dependent nature of this compound-induced epigenetic modifications. The development of novel therapeutic strategies targeting the epigenetic actions of this compound holds immense promise for the treatment of hormone-dependent cancers and other estrogen-related disorders. A deeper understanding of these mechanisms will undoubtedly pave the way for more precise and effective interventions in a wide range of human diseases.

References

- 1. illumina.com [illumina.com]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound-Induced Epigenetically Mediated Mechanisms and Regulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERα propelled aberrant global DNA hypermethylation by activating the DNMT1 gene to enhance anticancer drug resistance in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Estrogen-mediated DNMT1 and DNMT3A recruitment by EZH2 silences miR-570-3p that contributes to papillary thyroid malignancy through DPP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Examination of CA1 Hippocampal DNA Methylation as a Mechanism for Closing of Estrogen’s Critical Window [frontiersin.org]

- 9. Effect of this compound on histone acetylation dynamics in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epigenetic alterations regulate this compound-induced enhancement of memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 17β-Estradiol regulates histone alterations associated with memory consolidation and increases Bdnf promoter acetylation in middle-aged female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genome-Wide Analysis of Histone Modifications in Human Endometrial Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Estrogen Regulates the Expression and Function of lncRNA-H19 in Ectopic Endometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Non-Coding RNAs Modulating Estrogen Signaling and Response to Endocrine Therapy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. An estrogen-regulated long non-coding RNA NCALD promotes luminal breast cancer proliferation by activating GRHL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. illumina.com [illumina.com]

- 21. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 22. support.illumina.com [support.illumina.com]

- 23. Whole genome bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 24. Profiling of Estrogen-regulated MicroRNAs in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. toolsbiotech.com [toolsbiotech.com]

- 26. youtube.com [youtube.com]

- 27. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Estradiol: A Technical Chronicle of its Discovery and Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435), the most potent of the natural estrogens, is a pivotal steroid hormone that orchestrates a vast array of physiological processes, primarily in the female reproductive system. Its influence, however, extends to a multitude of other tissues, including bone, the cardiovascular system, and the brain, in both sexes. The journey to understanding and synthesizing this crucial molecule is a story of scientific perseverance, ingenuity, and the progressive refinement of experimental techniques. This technical guide provides a comprehensive overview of the landmark discoveries and the evolution of methodologies that have shaped our current understanding of this compound synthesis, from its initial isolation to modern analytical quantification.

I. The Pioneering Era: Isolation and Identification of Estrogens

The early 20th century marked the dawn of endocrinology, with scientists beginning to unravel the mysteries of hormonal signaling. The ovary was suspected to harbor a substance responsible for the estrous cycle, but its isolation and characterization remained a formidable challenge.

The Allen-Doisy Test: A Bioassay for Estrogenic Activity

A crucial prerequisite for the isolation of any biologically active substance is a reliable method for its detection and quantification. In 1923, Edgar Allen and Edward A. Doisy developed a groundbreaking bioassay that became the cornerstone of early estrogen research.[1][2] This test, now famously known as the Allen-Doisy test, utilized ovariectomized (spayed) mice or rats, which, lacking ovaries, do not exhibit a natural estrous cycle.[1][3] The injection of an extract containing estrogenic substances would induce cornification of the vaginal epithelium, a characteristic of the estrus phase, which could be observed through microscopic examination of vaginal smears.[1] This bioassay provided a qualitative and semi-quantitative measure of estrogenic activity, paving the way for the systematic pursuit of the elusive ovarian hormone.[3]

Experimental Protocol: The Allen-Doisy Test [1][4]

-

Animal Model: Adult female mice or rats are surgically ovariectomized. A post-operative period of several weeks is allowed to ensure the complete cessation of endogenous estrogen production, confirmed by atrophic vaginal smears.

-

Preparation of Vaginal Smears: A small cotton swab moistened with saline is gently inserted into the vagina of the test animal. The swab is then rolled onto a clean glass slide.

-

Staining and Microscopic Examination: The smear is air-dried, fixed with a suitable fixative (e.g., a mixture of ethanol (B145695) and ether), and stained (e.g., with Shorr stain or hematoxylin (B73222) and eosin). The stained smear is then examined under a microscope to assess the cellular composition. An atrophic smear is characterized by the presence of leukocytes and a small number of nucleated epithelial cells.

-

Injection of Test Substance: The extract or compound to be tested for estrogenic activity is dissolved or suspended in a suitable vehicle (e.g., sesame oil) and injected subcutaneously into the ovariectomized animal.

-

Monitoring Vaginal Smears: Vaginal smears are taken daily following the injection. A positive response is indicated by a change in the cellular composition of the smear, progressing from an atrophic state to one dominated by cornified, non-nucleated epithelial cells, characteristic of estrus. The minimum amount of substance required to induce this change is defined as one mouse or rat unit of estrogenic activity.

Logical Workflow of the Allen-Doisy Test

References

- 1. Edgar Allen and Edward A. Doisy's Extraction of Estrogen from Ovarian Follicles, (1923) | Embryo Project Encyclopedia [embryo.asu.edu]

- 2. Edgar Allen (1892–1943) | Embryo Project Encyclopedia [embryo.asu.edu]

- 3. Landmark article Sept 8, 1923. An ovarian hormone. Preliminary report on its localization, extraction and partial purification, and action in test animals. By Edgar Allen and Edward A. Doisy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Allen-Doisy test for estrogens reinvestigated - PubMed [pubmed.ncbi.nlm.nih.gov]

Estradiol Receptor Alpha vs. Beta: A Technical Guide to Their Distinct Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435), a primary estrogen, exerts its pleiotropic effects through two distinct nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Encoded by separate genes, these receptors exhibit unique tissue distribution, binding affinities, and transcriptional activities, leading to often distinct and sometimes opposing physiological and pathological roles. This technical guide provides an in-depth comparison of ERα and ERβ function, detailing their signaling pathways, summarizing quantitative data on their molecular interactions, and providing protocols for key experimental methodologies used to elucidate their differential activities. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the nuanced roles of these critical hormone receptors.

Introduction

The biological actions of estrogens are fundamental to a vast array of physiological processes, including reproduction, bone homeostasis, cardiovascular health, and central nervous system function.[1] These effects are primarily mediated by two high-affinity receptors, ERα and ERβ, which belong to the nuclear receptor superfamily of ligand-activated transcription factors.[2] While both receptors bind the endogenous ligand 17β-estradiol, they are products of different genes (ESR1 and ESR2, respectively) and possess distinct structural domains, leading to differential regulation of target genes and downstream signaling pathways.[3][4]

ERα is predominantly associated with the proliferative effects of estrogen, particularly in the uterus and mammary gland.[1] In contrast, ERβ often exhibits anti-proliferative and pro-apoptotic effects, acting as a functional antagonist to ERα in certain tissues.[1][5] This "ying-yang" relationship between ERα and ERβ has profound implications for both normal physiology and the pathogenesis of diseases such as breast and prostate cancer.[6][7] Understanding the precise molecular mechanisms that govern the differential functions of ERα and ERβ is therefore of paramount importance for the development of selective estrogen receptor modulators (SERMs) with improved therapeutic profiles.